molecular formula C14H13N3O2 B14352858 Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]- CAS No. 93474-34-1

Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-

Cat. No.: B14352858
CAS No.: 93474-34-1
M. Wt: 255.27 g/mol
InChI Key: CPDMYYDQZRVVEK-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]- is a complex organic compound with significant applications in various fields It is known for its unique chemical structure, which includes a benzenecarboximidamide core linked to a phenylamino carbonyl group through an oxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]- typically involves the reaction of benzenecarboximidamide with phenyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Benzenecarboximidamide+Phenyl isocyanateBenzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-\text{Benzenecarboximidamide} + \text{Phenyl isocyanate} \rightarrow \text{Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-} Benzenecarboximidamide+Phenyl isocyanate→Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further ensures the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzenecarboximidamide derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with amine or hydroxyl groups.

    Substitution: Formation of substituted benzenecarboximidamide derivatives.

Scientific Research Applications

Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The phenylamino carbonyl group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzenecarboximidamide, N-[[(methylamino)carbonyl]oxy]-
  • Benzenecarboximidamide, N-[[(ethylamino)carbonyl]oxy]-
  • Benzenecarboximidamide, N-[[(propylamino)carbonyl]oxy]-

Uniqueness

Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]- is unique due to its phenylamino carbonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with various molecular targets, making it more versatile in its applications compared to its analogs.

Properties

CAS No.

93474-34-1

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

[[amino(phenyl)methylidene]amino] N-phenylcarbamate

InChI

InChI=1S/C14H13N3O2/c15-13(11-7-3-1-4-8-11)17-19-14(18)16-12-9-5-2-6-10-12/h1-10H,(H2,15,17)(H,16,18)

InChI Key

CPDMYYDQZRVVEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)NC2=CC=CC=C2)N

Origin of Product

United States

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